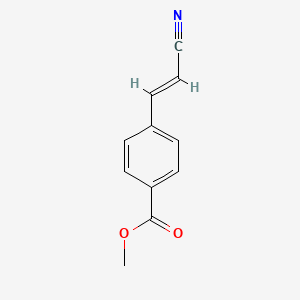![molecular formula C9H9NO4S B3387228 2-[(4-Nitrophenyl)sulfanyl]propanoic acid CAS No. 794582-38-0](/img/structure/B3387228.png)
2-[(4-Nitrophenyl)sulfanyl]propanoic acid
Overview
Description
“2-[(4-Nitrophenyl)sulfanyl]propanoic acid” is a chemical compound with the CAS Number: 794582-38-0 . It has a molecular weight of 227.24 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9NO4S . This indicates that the compound contains nine carbon atoms, nine hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom.Physical And Chemical Properties Analysis
“this compound” is a powder . It has a melting point of 110-111 degrees Celsius .Mechanism of Action
The mechanism of action of 2-[(2-[(4-Nitrophenyl)sulfanyl]propanoic acidl)sulfanyl]propanoic acid is related to its ability to act as a substrate for enzymes that catalyze the hydrolysis of amides and peptides. When this compound is hydrolyzed by these enzymes, it releases a yellow-colored product, which can be detected using spectrophotometric methods. This property has been used in enzyme assays to determine the activity of these enzymes.
Biochemical and Physiological Effects:
2-[(2-[(4-Nitrophenyl)sulfanyl]propanoic acidl)sulfanyl]propanoic acid has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of some enzymes that catalyze the hydrolysis of amides and peptides. Additionally, 2-[(2-[(4-Nitrophenyl)sulfanyl]propanoic acidl)sulfanyl]propanoic acid has been found to have some antimicrobial activity against certain bacterial strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[(2-[(4-Nitrophenyl)sulfanyl]propanoic acidl)sulfanyl]propanoic acid in lab experiments is its ability to act as a substrate for enzymes that catalyze the hydrolysis of amides and peptides. This property has been used in enzyme assays to determine the activity of these enzymes. Additionally, this compound has been used in the development of new enzyme inhibitors and drugs. One of the limitations of using 2-[(2-[(4-Nitrophenyl)sulfanyl]propanoic acidl)sulfanyl]propanoic acid is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the use of 2-[(2-[(4-Nitrophenyl)sulfanyl]propanoic acidl)sulfanyl]propanoic acid in scientific research. One of the areas of interest is in the development of new enzyme inhibitors and drugs. Additionally, this compound can be used in the study of the mechanism of action of enzymes that catalyze the hydrolysis of amides and peptides. Further research can also be conducted to explore the antimicrobial activity of 2-[(2-[(4-Nitrophenyl)sulfanyl]propanoic acidl)sulfanyl]propanoic acid against different bacterial strains. Finally, new methods can be developed to improve the solubility of this compound in water, which can make it easier to work with in lab experiments.
Conclusion:
In conclusion, 2-[(2-[(4-Nitrophenyl)sulfanyl]propanoic acidl)sulfanyl]propanoic acid is a chemical compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects. Its ability to act as a substrate for enzymes that catalyze the hydrolysis of amides and peptides has been used in enzyme assays to determine the activity of these enzymes. Additionally, this compound has been used in the development of new enzyme inhibitors and drugs. Further research can be conducted to explore the different applications of 2-[(2-[(4-Nitrophenyl)sulfanyl]propanoic acidl)sulfanyl]propanoic acid in scientific research.
Scientific Research Applications
2-[(2-[(4-Nitrophenyl)sulfanyl]propanoic acidl)sulfanyl]propanoic acid has been used in scientific research for various purposes. One of the major applications is in the study of the mechanism of action of enzymes that catalyze the hydrolysis of amides and peptides. This compound has been used as a substrate in enzyme assays to determine the activity of these enzymes. Additionally, 2-[(2-[(4-Nitrophenyl)sulfanyl]propanoic acidl)sulfanyl]propanoic acid has been used in the development of new enzyme inhibitors and drugs.
properties
IUPAC Name |
2-(4-nitrophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-6(9(11)12)15-8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSMBGHECSLDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288736 | |
| Record name | 2-[(4-Nitrophenyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
794582-38-0 | |
| Record name | 2-[(4-Nitrophenyl)thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794582-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Nitrophenyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Bromophenyl)thio]ethanamine hydrochloride](/img/structure/B3387158.png)

![5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3387180.png)
![5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3387190.png)
![4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine](/img/structure/B3387191.png)



![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B3387207.png)
![N-[4-(2-chloroacetyl)phenyl]butanamide](/img/structure/B3387209.png)

![2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid](/img/structure/B3387226.png)